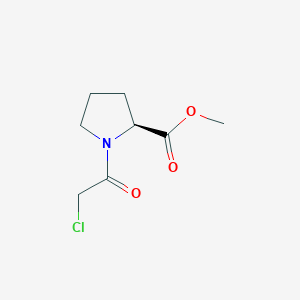

N-chloroacetyl-L-proline methyl ester

Description

Significance of L-Proline Derivatives in Asymmetric Synthesis and Medicinal Chemistry

L-proline and its derivatives have emerged as powerful and versatile tools in the field of asymmetric synthesis, primarily through the rise of organocatalysis. researchgate.net Unlike metal-based catalysts, these small organic molecules are often less expensive, less toxic, and more stable under ambient conditions. L-proline, often dubbed the "simplest enzyme," is a bifunctional catalyst possessing both a secondary amine and a carboxylic acid group, allowing it to activate substrates through the formation of enamine or iminium ion intermediates. libretexts.org

The success of L-proline has spurred the development of a vast library of derivatives designed to improve upon its catalytic activity, selectivity, and substrate scope. researchgate.netorganic-chemistry.org By modifying the pyrrolidine (B122466) ring or the carboxylic acid group, chemists have created catalysts with enhanced performance in a variety of asymmetric transformations. These reactions are fundamental to the production of enantiomerically pure compounds, which is critical in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different biological activities. Proline derivatives have proven highly effective in key carbon-carbon bond-forming reactions, including aldol (B89426), Mannich, and Michael reactions, consistently delivering products with high yields and excellent stereoselectivity. libretexts.orgorganic-chemistry.orgacs.org

Beyond catalysis, proline derivatives are crucial building blocks in medicinal chemistry. chemimpex.com Their rigid, cyclic structure makes them valuable for designing peptidomimetics and constraining the conformation of peptide chains to enhance biological activity and stability. chemimpex.com

Interactive Table: Applications of L-Proline Derivatives in Asymmetric Reactions

| Reaction Type | Catalyst Type | Typical Substrates | Outcome | Reference(s) |

|---|---|---|---|---|

| Aldol Reaction | L-Proline | Ketones, Aldehydes | High enantioselectivity | researchgate.netlibretexts.org |

| Mannich Reaction | Proline-derived organocatalysts | Aldehydes, Ketones, Imines | High yields and enantioselectivities | libretexts.orgorganic-chemistry.org |

| Michael Addition | L-Proline-based bifunctional organocatalysts | Dithiomalonates, Nitroolefins | High yields (up to 99%), high enantioselectivities (up to 97% ee) | acs.org |

| Cyclization Reactions | Polymer-immobilized proline systems | Various | Efficient, high stereoselectivity | researchgate.net |

Overview of Halogenated Amino Acid Derivatives in Organic Transformations

The introduction of halogen atoms into amino acid scaffolds is a powerful strategy for modulating their chemical and physical properties. encyclopedia.pubnih.gov Halogenation can influence molecular conformation, lipophilicity, and electronic character, thereby affecting the biological activity and reactivity of the resulting derivatives. encyclopedia.pubnih.gov Halogenated amino acids are found in nature and have also been synthesized to serve as versatile tools in organic and pharmaceutical chemistry. encyclopedia.pub

The type of halogen and its position on the amino acid are critical. For instance, C-X bonds (where X is a halogen) on aromatic rings are generally less reactive towards nucleophiles than those on aliphatic chains. encyclopedia.pubnih.gov This differential reactivity allows for selective chemical modifications. In organic synthesis, halogenated amino acids serve as key starting materials for constructing more complex molecules. encyclopedia.pub The halogen atom can act as a handle for cross-coupling reactions or as a leaving group in nucleophilic substitution reactions. For example, allylic halogenation of unsaturated amino acids provides intermediates for synthesizing cyclopropyl (B3062369) amino acids and for extending carbon chains. rsc.org This strategic placement of halogens provides chemists with a route to novel amino acid derivatives and peptidomimetics with tailored properties. encyclopedia.pubnih.gov

Structural Features and Stereochemical Significance of N-Chloroacetyl-L-Proline Methyl Ester

This compound is a chiral molecule defined by several key structural elements that dictate its chemical behavior and utility.

L-Proline Scaffold : The core of the molecule is the pyrrolidine ring of L-proline. The "L" designation signifies a specific absolute stereochemistry at the α-carbon (the carbon bearing the carboxylate group), which is (S) according to Cahn-Ingold-Prelog priority rules. cymitquimica.com This fixed stereocenter is crucial, as it can direct the stereochemical outcome of subsequent reactions, making the compound a valuable chiral building block. The five-membered ring structure also imparts conformational rigidity compared to acyclic amino acids. nih.gov

N-Chloroacetyl Group : The nitrogen atom of the proline ring is acylated with a chloroacetyl group (-C(O)CH₂Cl). This group introduces a reactive electrophilic center at the carbon bearing the chlorine atom. The chlorine is a good leaving group, making the molecule susceptible to nucleophilic substitution. This functionality allows for the covalent attachment of the proline moiety to other molecules or for further synthetic transformations.

Methyl Ester Group : The carboxylic acid of proline is esterified with a methyl group (-COOCH₃). Esterification protects the carboxylic acid from participating in certain reactions and also increases the molecule's solubility in organic solvents compared to the free acid. nih.gov The ester can be hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid if needed. google.com

These features combine to make this compound a well-defined, chiral synthetic intermediate.

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₈H₁₂ClNO₃ | cymitquimica.comnih.govlabshake.com |

| Molecular Weight | 205.64 g/mol | cymitquimica.comlabshake.com |

| IUPAC Name | (2S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid methyl ester | cymitquimica.com |

| Appearance | Neat | cymitquimica.com |

| Stereochemistry | (S)-configuration | cymitquimica.com |

Research Landscape and Emerging Areas for this compound

The primary application of this compound appears to be as a specialized intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure makes it a suitable precursor for creating more complex proline-containing molecules.

One notable context in which this compound appears is as a known impurity in the synthesis of Vildagliptin. labshake.com Vildagliptin is an oral anti-diabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. The presence of this compound as an impurity highlights its role as a potential building block or synthetic byproduct in the manufacturing process of complex pharmaceutical agents.

The reactivity of the chloroacetyl group is central to its utility. This functional group allows for straightforward reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols), enabling the synthesis of diverse proline derivatives. For instance, a related compound, N-chloroacetyl-L-proline, has been studied as a substrate for enzymatic hydrolysis by acylases to produce L-proline, demonstrating the lability of the N-acyl bond. google.com This suggests that this compound could similarly be used in chemoenzymatic processes.

Emerging research may focus on utilizing this compound as a scaffold for creating novel organocatalysts, peptidomimetics, or as a chiral probe in chemical biology. Its defined stereochemistry and reactive handle make it an attractive starting point for combinatorial chemistry approaches aimed at discovering new bioactive compounds or catalysts with enhanced properties. The continued importance of chiral proline derivatives ensures that intermediates like this compound will remain relevant in the landscape of synthetic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c1-13-8(12)6-3-2-4-10(6)7(11)5-9/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUKRFPRBNDTQF-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Computational Analysis of N Chloroacetyl L Proline Methyl Ester

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in verifying the chemical structure and purity of N-chloroacetyl-L-proline methyl ester. Each method offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the molecular structure can be constructed.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum would show distinct signals for the methyl ester protons, the protons of the pyrrolidine (B122466) ring, and the protons of the chloroacetyl group. The α-proton on the proline ring is anticipated to appear as a doublet of doublets, with its chemical shift influenced by the electron-withdrawing nature of the adjacent carbonyl and chloroacetyl groups.

Expected ¹³C NMR Spectral Data:

In the ¹³C NMR spectrum, characteristic signals would be observed for the carbonyl carbons of the ester and amide groups, the carbons of the pyrrolidine ring, the methyl ester carbon, and the carbons of the chloroacetyl group. The chemical shifts of the carbonyl carbons are particularly sensitive to the electronic environment and solvent polarity. researchgate.net

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH₃ (ester) | ~3.7 | ~52 |

| CH₂ (chloroacetyl) | ~4.1 | ~42 |

| Hα (proline) | ~4.5 | ~59 |

| Hδ (proline) | ~3.5 - 3.7 | ~47 |

| Hβ, Hγ (proline) | ~1.9 - 2.3 | ~22-30 |

| C=O (amide) | - | ~168 |

| C=O (ester) | - | ~172 |

Note: The table presents estimated chemical shifts based on data from analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to exhibit strong absorption bands characteristic of the amide and ester functional groups. The carbonyl (C=O) stretching vibrations are particularly informative. A strong band corresponding to the amide carbonyl stretch is anticipated around 1650 cm⁻¹, while the ester carbonyl stretch would appear at a higher wavenumber, typically in the range of 1735-1750 cm⁻¹. The C-N stretching vibration of the amide and the C-O stretching of the ester would also be present in the fingerprint region. The presence of the C-Cl bond would be indicated by a stretching vibration in the 850-550 cm⁻¹ region. vscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide C=O | Stretch | ~1650 |

| Ester C=O | Stretch | ~1740 |

| C-N | Stretch | ~1250-1020 |

| C-O | Stretch | ~1320-1000 |

| C-Cl | Stretch | ~850-550 |

Note: The table provides expected absorption ranges for the key functional groups.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 205.639 g/mol , corresponding to the molecular formula C₈H₁₂ClNO₃. cymitquimica.com

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) at m/z 205. The fragmentation pattern would likely involve characteristic losses. A common fragmentation pathway for proline derivatives is the loss of the ester group (-OCH₃ or -COOCH₃). nist.gov Another expected fragmentation would be the cleavage of the N-terminal to the proline residue, a phenomenon known as the "proline effect," which is prominent in peptide fragmentation. nih.gov The presence of the chloroacetyl group may lead to the loss of a chloroacetyl radical or related fragments.

Expected Fragmentation Ions:

| m/z Value | Possible Fragment |

| 205/207 | [M]⁺ (isotopic pattern due to Cl) |

| 174/176 | [M - OCH₃]⁺ |

| 146/148 | [M - COOCH₃]⁺ |

| 128 | [Proline methyl ester]⁺ fragment |

| 70 | [Proline iminium]⁺ ion |

Note: This table lists plausible mass-to-charge ratios for fragments based on general fragmentation patterns of similar molecules.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral chromatography is essential for separating the enantiomers of this compound and determining its enantiomeric purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be utilized with chiral stationary phases (CSPs).

For GC analysis, derivatization of the proline moiety is often employed to enhance volatility and improve separation. chromatographyonline.com For instance, N-acetyl or N-trifluoroacetyl derivatives of proline methyl ester have been successfully separated on chiral columns like Astec® CHIRALDEX™ G-TA. sigmaaldrich.comsigmaaldrich.com A similar approach would be applicable to this compound.

Chiral HPLC, particularly with polysaccharide-based CSPs, is a powerful technique for the enantioselective analysis of proline derivatives. jiangnan.edu.cn The separation mechanism often relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and steric effects.

| Technique | Chiral Stationary Phase (Example) | Typical Mobile Phase/Carrier Gas |

| Chiral GC | Astec® CHIRALDEX™ G-TA | Helium |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/Ethanol mixtures |

Note: This table provides examples of suitable chiral separation systems.

Conformational Analysis

The biological activity and chemical reactivity of proline-containing molecules are heavily influenced by their conformational preferences. The rigid pyrrolidine ring of proline restricts the backbone dihedral angles, and the N-acyl group can exist in either a cis or trans conformation.

Investigation of Preferred Conformations in Solution

The conformational equilibrium of this compound in solution can be investigated using a combination of NMR spectroscopy and computational methods. nih.gov Studies on the analogous N-acetyl-L-proline methyl ester have shown that the molecule exists as a mixture of conformers in solution, with the relative populations being solvent-dependent. rsc.org

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to model the potential energy surface of the molecule and identify the stable conformers. nih.gov For N-acetylated proline derivatives, the trans conformation of the acetyl-proline peptide bond is generally favored. nih.gov The puckering of the five-membered pyrrolidine ring (up or down) also contributes to the conformational diversity. The interplay of steric hindrance, hyperconjugation, and solvent interactions determines the most stable conformation in a given environment. nih.gov It is expected that this compound would exhibit similar conformational behavior, with a preference for the trans amide isomer in solution.

Influence of the Chloroacetyl Group on Pyrrolidine Ring Conformation

The conformation of the pyrrolidine ring in proline and its derivatives is a critical determinant of the three-dimensional structure and function of peptides and proteins. The five-membered ring is not planar and typically adopts one of two major puckered conformations, known as the Cγ-exo and Cγ-endo envelope conformations. The introduction of a chloroacetyl group at the nitrogen atom of L-proline methyl ester significantly influences the conformational equilibrium of the pyrrolidine ring.

The N-acyl group, in this case, the chloroacetyl group, introduces a second element of conformational complexity due to the restricted rotation around the amide bond (ω-bond). This leads to the existence of two distinct rotamers: the cis and trans isomers. beilstein-journals.org The interplay between the amide rotameric state and the pyrrolidine ring pucker is a key feature of N-acylproline derivatives. beilstein-journals.org

The electronegativity and steric bulk of the chloroacetyl group affect the puckering of the pyrrolidine ring. It has been established that for N-acyl-L-proline derivatives, the trans isomer generally favors a Cγ-exo pucker, while the cis isomer often prefers a Cγ-endo pucker. The chloroacetyl group, being electron-withdrawing, can further modulate this preference. Studies on related N-acetylated proline derivatives have shown that the conformational equilibrium is governed by a combination of hyperconjugative and steric effects. nih.gov The electron-withdrawing nature of the chlorine atom in the chloroacetyl group can influence the electronic environment of the amide bond, thereby affecting the relative stabilities of the cis and trans rotamers and, consequently, the ring pucker.

The puckering of the pyrrolidine ring can be characterized by the endocyclic torsion angles (φ, ψ, χ1, χ2, χ3, χ4). For this compound, the expected conformations would be a dynamic equilibrium between these puckered states, with the relative populations influenced by the solvent environment.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT, NBO) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules like this compound. researchgate.netscilit.com These methods allow for the optimization of molecular geometries and the calculation of various molecular properties that can be compared with experimental data.

For this compound, DFT calculations would typically be employed to determine the relative energies of the different possible conformers (arising from both amide bond rotation and ring pucker). These calculations can provide insights into the most stable conformations in the gas phase and in solution, often simulated using implicit solvent models.

Natural Bond Orbital (NBO) analysis is another crucial computational technique that provides a detailed picture of the bonding and electronic interactions within the molecule. nih.govresearchgate.net NBO analysis can quantify hyperconjugative interactions, which are key to understanding conformational preferences. For instance, in the N-acetylated analogue of proline methyl ester, NBO analysis has revealed that hyperconjugative interactions are significant in dictating the stability of the most populated conformer. nih.gov A similar analysis for this compound would likely highlight the role of delocalization of electron density from the nitrogen lone pair to the antibonding orbitals of the chloroacetyl group and the pyrrolidine ring.

The following table illustrates the type of data that can be obtained from DFT and NBO calculations for the most stable conformer of this compound.

| Parameter | Calculated Value (Illustrative) | Significance |

| Relative Energy (kcal/mol) | 0.00 (trans, Cγ-exo) | Indicates the most stable conformer |

| 1.50 (cis, Cγ-endo) | Relative stability of the next most stable conformer | |

| Dipole Moment (Debye) | 2.8 | Relates to the molecule's polarity |

| NBO Charge on N | -0.45 e | Indicates the electron density on the nitrogen atom |

| NBO Charge on C=O Carbon | +0.55 e | Indicates the electrophilicity of the carbonyl carbon |

| LP(N) -> π(C=O) Stabilization Energy (kcal/mol) | 50.2 | Quantifies the strength of the amide resonance |

| LP(O) -> σ(C-Cl) Stabilization Energy (kcal/mol) | 1.8 | Represents intramolecular hyperconjugative interactions |

Note: The values in this table are illustrative and representative of typical results for similar molecules.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of the most stable conformers, molecular modeling and dynamics (MD) simulations offer a way to explore the full conformational landscape and the dynamic behavior of this compound over time. nih.govresearchgate.net

MD simulations model the movements of atoms in the molecule by solving Newton's equations of motion. These simulations can reveal the transitions between different conformational states, such as the interconversion between the cis and trans amide rotamers and the puckering dynamics of the pyrrolidine ring. researchgate.net By running simulations for nanoseconds or even longer, it is possible to map out the potential energy surface and identify the most frequently visited conformational states.

For this compound, an MD simulation would likely show rapid puckering transitions of the pyrrolidine ring on a picosecond timescale. researchgate.net The isomerization of the N-acyl amide bond is a higher energy process and would occur on a longer timescale. The simulation can also provide information on the flexibility of different parts of the molecule and how the conformational preferences are influenced by the solvent.

The results of an MD simulation can be used to calculate average structural properties, which can then be compared with experimental data from techniques like NMR spectroscopy. For example, time-averaged interatomic distances can be used to calculate Nuclear Overhauser Effects (NOEs), and dihedral angle distributions can be related to scalar coupling constants.

The following table summarizes the types of information that can be extracted from a molecular dynamics simulation of this compound.

| Parameter | Typical Result from MD Simulation | Insight Provided |

| Ring Pucker Phase Angle (P) | Bimodal distribution around 160° and -160° | Indicates the dominant endo and exo puckering modes |

| Amide ω Angle Distribution | Peaks at ~180° and ~0° | Shows the relative populations of trans and cis rotamers |

| Root Mean Square Fluctuation (RMSF) | Higher values for the chloroacetyl group and methyl ester | Identifies the more flexible regions of the molecule |

| Conformational Transition Frequencies | Ring pucker transitions: 10-100 psAmide isomerization: > 1 ns | Characterizes the timescales of different dynamic processes |

Note: The values in this table are illustrative and based on typical findings for proline-containing molecules.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of N-acylated amino acid esters often involves stoichiometric reagents and solvents with significant environmental footprints. Future research will likely focus on creating more sustainable and efficient pathways to N-chloroacetyl-L-proline methyl ester.

Key research objectives in this area include:

Green Solvent Substitution: Moving away from conventional chlorinated solvents like dichloromethane (B109758) towards more environmentally benign alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), or exploring solvent-free reaction conditions.

Alternative Acylating Strategies: Investigating alternatives to highly reactive and corrosive reagents like chloroacetyl chloride. This could involve the use of milder acylating agents activated in situ or the application of catalytic N-acetylation protocols that minimize waste.

Flow Chemistry Implementation: Utilizing continuous flow reactors for the synthesis. Flow chemistry offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhances safety, and often leads to higher yields and purity, thereby reducing the need for extensive downstream processing. A patent for a related compound, (2S)-N-chloracetyl-2-cyano-group pyrrolidine (B122466), describes a batch process with multiple steps that could be optimized using flow technology. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry.

Table 1: Comparison of Conventional vs. Prospective Sustainable Synthesis

| Feature | Conventional Route (Hypothetical) | Future Sustainable Route (Proposed) |

|---|---|---|

| Acylating Agent | Chloroacetyl Chloride (stoichiometric) | Catalytic Chloroacetylation / Enzymatic Acylation |

| Solvent | Dichloromethane, Chloroform | 2-MeTHF, CPME, or Solvent-Free |

| Catalyst | None / Stoichiometric Base (e.g., Triethylamine) | Reusable Solid Acid/Base Catalyst or Biocatalyst |

| Process | Batch Processing | Continuous Flow Synthesis |

| Waste Profile | High (e.g., hydrochloride salts, solvent waste) | Low (minimal salt formation, solvent recycling) |

Exploration of New Biocatalytic Pathways for Synthesis and Transformation

Biocatalysis offers a powerful, green alternative to traditional chemical synthesis, providing high selectivity under mild conditions. The application of enzymes for the synthesis and subsequent transformation of this compound is a promising and largely unexplored frontier.

Future research avenues include:

Enzymatic Synthesis: A review of biocatalytic methods highlights that enzymes like aminoacylases are capable of synthesizing N-acyl-amino acids. nih.gov Future work could involve screening for or engineering specific acylases or ligases that can efficiently catalyze the condensation of L-proline methyl ester with a suitable chloroacetyl donor. Prolidases, which are known to act on N-acyl-prolines, could also be engineered in reverse for synthetic purposes. nih.gov

Whole-Cell Biotransformation: Developing engineered microbial strains (e.g., E. coli or yeast) to produce the target compound from simple carbon sources, integrating the synthesis of the proline core and the subsequent N-acylation step within a single organism.

Enzymatic Transformations: Using the synthesized this compound as a substrate for other enzymes. For instance, dehalogenases could selectively convert the C-Cl bond into a C-OH bond, providing a route to N-hydroxyacetyl-L-proline methyl ester, another valuable chiral building block.

Table 2: Potential Biocatalysts and Their Roles

| Enzyme Class | Proposed Function | Potential Advantage |

|---|---|---|

| Acylase / Ligase | Direct synthesis from L-proline methyl ester | High enantioselectivity, mild reaction conditions |

| Prolidase (Engineered) | Synthesis via reverse hydrolysis | Specificity for the proline scaffold |

| Dehalogenase | Transformation of the chloroacetyl group | Creates novel functionalized proline derivatives |

| Hydrolase / Lipase | Selective hydrolysis of the methyl ester | Provides the corresponding carboxylic acid under mild conditions |

Design of Advanced Organocatalysts Incorporating this compound Scaffolds

L-proline and its derivatives are renowned for their effectiveness as organocatalysts in a wide range of asymmetric reactions. researchgate.netwikipedia.org The N-chloroacetyl group on the proline scaffold of the title compound provides a unique chemical handle for designing a new generation of advanced, tailored organocatalysts.

Future research directions in this domain are:

Immobilized Catalysts: The reactive chloroacetyl group can serve as an anchor to covalently graft the proline catalyst onto solid supports like silica, polystyrene, or magnetic nanoparticles. This approach, similar to methods used for other proline derivatives, would facilitate catalyst recovery and reuse, making industrial-scale processes more economical and sustainable. researchgate.net

Bifunctional Catalysis: Designing catalysts where the proline core acts as a nucleophile/electrophile activator (via enamine/iminium ion formation) while the chloroacetyl moiety (or a derivative thereof) engages in non-covalent interactions, such as hydrogen bonding or dipole interactions, to activate the co-reactant. This dual-activation strategy could lead to enhanced reactivity and stereoselectivity.

Hierarchical Catalyst Systems: Using this compound as a building block to construct more complex, dendritic, or polymeric catalysts with multiple active sites, potentially creating synergistic effects and mimicking the efficiency of natural enzymes.

Table 3: Hypothetical Organocatalyst Designs and Applications

| Catalyst Design | Synthetic Strategy | Target Asymmetric Reaction |

|---|---|---|

| Silica-Supported Catalyst | Reaction of the chloroacetyl group with aminated silica | Aldol (B89426) Reaction, Michael Addition in flow systems |

| Bifunctional Thio-Urea Catalyst | Substitution of chloride with a thiourea (B124793) moiety | Mannich Reaction, Friedel-Crafts Alkylation |

| Polymeric Proline Catalyst | Co-polymerization of a vinyl-derivatized N-acyl proline ester | Asymmetric Diels-Alder Reaction |

Applications in the Synthesis of Novel Bioactive Molecules

The structural features of this compound make it an ideal starting material or intermediate for the synthesis of complex, biologically active molecules, particularly heterocyclic systems and constrained peptides. A patent for a related derivative identifies it as a "chemical medicine midbody," underscoring its potential in pharmaceutical synthesis. google.com

Prospective applications include:

Heterocycle Synthesis: The chloroacetyl group is a powerful electrophile for intramolecular cyclization reactions. It can be used to construct a variety of nitrogen- and oxygen-containing bicyclic scaffolds, which are privileged structures in medicinal chemistry.

Peptidomimetic Design: Incorporation of this non-natural amino acid derivative into peptide chains can induce specific conformational constraints (e.g., β-turns). The chloroacetyl group can also serve as a reactive point for stapling peptides or attaching payload molecules like toxins or imaging agents.

Fragment-Based Drug Discovery: Use as a chiral fragment in fragment-based screening to identify new binding motifs for therapeutic targets. The chloroacetyl group can act as a covalent warhead for targeted inhibitor design.

Table 4: Synthetic Utility for Bioactive Scaffolds

| Reaction Type | Role of this compound | Resulting Bioactive Scaffold |

|---|---|---|

| Intramolecular Cyclization | Chiral building block and electrophile | Diketopiperazines, Pyrrolo[1,2-a]pyrazines |

| Multicomponent Reactions | Chiral backbone component | Complex poly-substituted heterocyclic libraries |

| Peptide Synthesis | Constrained amino acid residue | Conformationally restricted peptides, Antibody-Drug Conjugates (ADCs) |

| Covalent Inhibitor Synthesis | Chiral scaffold with an electrophilic warhead | Targeted enzyme inhibitors |

Theoretical Predictions for Reactivity and Stereoselectivity in Complex Reactions

Computational chemistry provides invaluable insights into reaction mechanisms, allowing for the rational design of experiments and catalysts. Applying theoretical models to this compound can accelerate its development in various applications.

Future computational studies should focus on:

Conformational Analysis: Determining the stable conformers of the molecule and its transition states in organocatalytic cycles. This is crucial for understanding the origins of stereoselectivity in proline-catalyzed reactions. wikipedia.org

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways, such as the formation of enamine intermediates in aldol reactions or the transition states of cyclization reactions, to predict yields and stereochemical outcomes.

Covalent Docking Simulations: Modeling the interaction of this compound or its derivatives with the active sites of target proteins to predict binding affinity and guide the design of potent and selective covalent inhibitors.

Virtual Library Design: Computationally generating libraries of potential bioactive molecules derived from this compound and screening them in silico against therapeutic targets to prioritize synthetic efforts.

Table 5: Computational Methods and Their Potential Insights

| Computational Method | Research Question | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | What is the mechanism of a catalyzed reaction? | Transition state energies, reaction barriers, stereochemical preferences |

| Molecular Dynamics (MD) | How does the molecule behave in solution or a binding pocket? | Conformational landscape, solvent effects, binding stability |

| Quantum Theory of Atoms in Molecules (QTAIM) | What are the key non-covalent interactions? | Hydrogen bonding, halogen bonding, and their role in catalysis |

| Virtual Screening / Docking | What potential drug targets could this scaffold hit? | Prioritization of scaffolds for synthesis and biological testing |

Role in Advanced Materials Science and Polymer Engineering

The unique reactivity of the chloroacetyl group, combined with the chirality and biocompatibility of the proline core, positions this compound as a valuable component for creating advanced functional materials.

Future research in this area could explore:

Functionalization of Nanomaterials: A study has already shown that L-proline methyl ester derivatives can be used to synthesize and stabilize gold nanoclusters with catalytic activity. rsc.org The N-chloroacetyl derivative could be similarly used, with the added advantage that the C-Cl bond provides a post-synthesis handle for covalently attaching other molecules or polymers.

Chiral Polymer Synthesis: The chloroacetyl group can serve as a functional site on a monomer for polymerization or as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would enable the synthesis of novel chiral polymers with potential applications in enantioselective separations or as chiral ligands.

Surface Modification: Covalently grafting the molecule onto surfaces (e.g., silicon wafers, sensor chips, chromatography media) via the chloroacetyl group. This could be used to create chiral surfaces for enantioselective recognition, control cell adhesion, or act as heterogeneous catalysts.

Biocompatible Hydrogels: Incorporating the molecule into hydrogel networks. The proline unit can enhance biocompatibility, while the chloroacetyl group can be used for post-gelation modification, allowing for the tethering of drugs, growth factors, or other biomolecules for tissue engineering and drug delivery applications.

Table 6: Applications in Materials Science

| Material Type | Role of this compound | Potential Application |

|---|---|---|

| Gold Nanoclusters | Capping and functionalizing ligand | Nanozymes, biosensors |

| Chiral Polymers | Functional monomer or initiator | Chiral stationary phases for HPLC, enantioselective membranes |

| Modified Surfaces | Covalently attached surface agent | Enantioselective sensors, biocompatible coatings |

| Functional Hydrogels | Cross-linking or pendant functional group | Drug delivery systems, tissue engineering scaffolds |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-chloroacetyl-L-proline methyl ester in a laboratory setting?

- Methodological Answer : The synthesis typically involves acylation of L-proline methyl ester with chloroacetyl chloride. Key parameters include maintaining a molar ratio of 1:1.2 (proline methyl ester to chloroacetyl chloride) in anhydrous dichloromethane at 0–5°C, with triethylamine as a base to neutralize HCl byproducts. Post-reaction, purify the product via vacuum distillation or recrystallization from ethyl acetate/hexane mixtures. Optimization studies suggest monitoring reaction temperature and catalyst concentration to maximize yield .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) in a cool, dry environment (≤4°C) to prevent hydrolysis of the chloroacetyl group. Avoid exposure to strong oxidizers or moisture. Use fume hoods and personal protective equipment (gloves, goggles) during handling, as chloroacetyl derivatives may release irritants upon decomposition .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- ¹H/¹³C NMR : To confirm the ester moiety (δ ~3.6–3.8 ppm for methoxy groups) and chloroacetyl group (δ ~4.0–4.2 ppm for CH₂Cl).

- Mass Spectrometry (MS) : Compare observed molecular ion peaks ([M+H]⁺) with theoretical values (C₈H₁₂ClNO₃, MW 217.64 g/mol).

- HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How does the chloroacetyl group influence reactivity in peptide coupling reactions compared to other acylating agents?

- Methodological Answer : The chloroacetyl group exhibits higher electrophilicity than acetyl or benzoyl groups due to the electron-withdrawing Cl atom, accelerating nucleophilic acyl substitution. However, this also increases susceptibility to hydrolysis. In peptide synthesis, optimize coupling efficiency by using activating agents like HOBt/DIC and maintaining anhydrous conditions. Comparative kinetic studies with acetyl-L-proline methyl ester can quantify reactivity differences .

Q. What are the critical parameters to monitor during purification to achieve high yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., ethyl acetate) for recrystallization to avoid ester hydrolysis.

- Temperature Control : Maintain <30°C during solvent evaporation to prevent thermal degradation.

- Chromatography : For complex mixtures, use silica gel chromatography with a gradient of hexane:ethyl acetate (4:1 to 1:1). Monitor fractions via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. What are the potential decomposition pathways under varying pH and temperature conditions, and how can these be mitigated?

- Methodological Answer :

- Acidic Conditions : Hydrolysis of the ester group to form N-chloroacetyl-L-proline. Mitigate by storing at neutral pH.

- Basic Conditions : Cleavage of the chloroacetyl group, yielding L-proline methyl ester and chloroacetate. Use buffers (pH 7–8) during reactions.

- Thermal Decomposition : Above 50°C, degradation products include chlorinated byproducts (e.g., chloroacetic acid). Stability studies via accelerated aging (40°C/75% RH) coupled with HPLC monitoring are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.